4H-1,2,4-Triazole, 3-allylmercapto-5-(4-pyridyl)-
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Overview
Description
4H-1,2,4-Triazole, 3-allylmercapto-5-(4-pyridyl)- is a heterocyclic compound that belongs to the 1,2,4-triazole family This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 3-allylmercapto-5-(4-pyridyl)- typically involves the reaction of hydrazides with secondary amides under microwave-induced cyclodehydration conditions . This method is efficient and provides high yields. Another approach involves the use of diacylhydrazines with aromatic amines in the presence of dehydrating agents such as phosphorus pentoxide or zinc chloride .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable protocols that utilize environmentally benign reagents and conditions. For example, ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes in polyethylene glycol as a recyclable reaction medium is a viable method for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-Triazole, 3-allylmercapto-5-(4-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The allylmercapto and pyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, dihydrotriazoles, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
4H-1,2,4-Triazole, 3-allylmercapto-5-(4-pyridyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as an antiviral and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazole, 3-allylmercapto-5-(4-pyridyl)- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It inhibits the synthesis of ergosterol, a key component of fungal cell membranes, by targeting lanosterol 14α-demethylase.
Anticancer Activity: The compound inhibits the STAT3 signaling pathway, which is involved in cell proliferation and survival.
Anti-inflammatory Activity: It reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-mercapto-4H-1,2,4-triazole: Known for its antifungal and antioxidant activities.
4-Arylidenamino-3-mercapto-5-pyridin-4yl-4H-1,2,4-triazole: Exhibits significant fungicidal activity.
1,2,4-Triazole-N-arylamide hybrids: Potent anticancer agents through inhibition of STAT3.
Uniqueness
4H-1,2,4-Triazole, 3-allylmercapto-5-(4-pyridyl)- is unique due to its combination of an allylmercapto group and a pyridyl group, which enhances its chemical reactivity and broadens its range of applications. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
3652-25-3 |
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Molecular Formula |
C10H10N4S |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
4-(3-prop-2-enylsulfanyl-1H-1,2,4-triazol-5-yl)pyridine |
InChI |
InChI=1S/C10H10N4S/c1-2-7-15-10-12-9(13-14-10)8-3-5-11-6-4-8/h2-6H,1,7H2,(H,12,13,14) |
InChI Key |
FKKPQIICTJVDHP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NNC(=N1)C2=CC=NC=C2 |
Origin of Product |
United States |
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